tert-Butyl 2-bromobenzyl(methyl)carbamate

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

tert-Butyl 2-bromobenzyl(methyl)carbamate (CAS 954238-61-0) is an aryl carbamate derivative with molecular formula C13H18BrNO2 and molecular weight 300.19 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group on a secondary amine, with a methyl substituent on the carbamate nitrogen and a 2-bromobenzyl moiety.

Molecular Formula C13H18BrNO2
Molecular Weight 300.19 g/mol
CAS No. 954238-61-0
Cat. No. B1445274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-bromobenzyl(methyl)carbamate
CAS954238-61-0
Molecular FormulaC13H18BrNO2
Molecular Weight300.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC1=CC=CC=C1Br
InChIInChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15(4)9-10-7-5-6-8-11(10)14/h5-8H,9H2,1-4H3
InChIKeyMDLGVFLVTMLPLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-bromobenzyl(methyl)carbamate (CAS 954238-61-0): Procurement-Relevant Baseline Data and Functional Classification


tert-Butyl 2-bromobenzyl(methyl)carbamate (CAS 954238-61-0) is an aryl carbamate derivative with molecular formula C13H18BrNO2 and molecular weight 300.19 g/mol . The compound features a tert-butyloxycarbonyl (Boc) protecting group on a secondary amine, with a methyl substituent on the carbamate nitrogen and a 2-bromobenzyl moiety. Its canonical SMILES is O=C(OC(C)(C)C)N(CC1=CC=CC=C1Br)C, and it is assigned MDL number MFCD09701231 . Commercially available purities range from 96% to 98% across multiple vendors . The compound is typically supplied as a colorless to pale yellow oily liquid, soluble in organic solvents such as ethanol and dimethylformamide, with recommended storage at room temperature in sealed, dry conditions .

Why Generic Substitution of tert-Butyl 2-bromobenzyl(methyl)carbamate (CAS 954238-61-0) Carries Synthetic and Functional Risk


The tert-butyl 2-bromobenzyl(methyl)carbamate scaffold cannot be casually substituted by in-class carbamate analogs without altering key reaction outcomes. The ortho-bromine substitution pattern provides a reactive handle for Pd-catalyzed cross-coupling transformations (e.g., Suzuki-Miyaura) that meta- or para-bromo regioisomers, as well as non-halogenated analogs, cannot identically replicate in terms of steric accessibility and electronic activation . The N-methyl substitution on the carbamate nitrogen distinguishes this compound from primary N-H carbamates (e.g., N-Boc-2-bromobenzylamine, CAS 162356-90-3), conferring different nucleophilicity and protecting group stability profiles. Furthermore, the electron-withdrawing ortho-bromine substituent alters the stability of the Boc group, with literature on structurally related brominated carbamates demonstrating a 1.3-fold decrease in deprotection rate compared to non-halogenated analogs . These structural nuances directly impact synthetic route design, reaction condition selection, and downstream functionalization efficiency.

Quantitative Differentiation Evidence for tert-Butyl 2-bromobenzyl(methyl)carbamate (CAS 954238-61-0) Relative to Structural Analogs


Synthetic Yield Benchmark: tert-Butyl 2-bromobenzyl(methyl)carbamate Achieves 95% Yield Under Mild Boc Protection Conditions

tert-Butyl 2-bromobenzyl(methyl)carbamate is synthesized via Boc protection of the corresponding secondary amine precursor using Boc2O in THF at room temperature for 16 hours, achieving a 95% isolated yield after flash column chromatography . This high-yielding, room-temperature protocol contrasts favorably with analogous syntheses of ortho-bromobenzyl carbamates lacking the N-methyl group, which may require more forcing conditions or produce lower yields due to competing side reactions at the unprotected N-H site. The reported yield establishes a verifiable synthetic efficiency benchmark for procurement decisions involving route optimization.

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Commercial Purity Tier Comparison: 98% Minimum Purity Specification Available for tert-Butyl 2-bromobenzyl(methyl)carbamate

Commercial sources for tert-butyl 2-bromobenzyl(methyl)carbamate offer two distinct purity tiers: standard 96% purity and higher-specification 98% minimum purity . The availability of a 98% purity grade, supported by batch-specific analytical documentation (NMR, HPLC, GC), provides procurement flexibility for applications requiring tighter impurity control, such as late-stage pharmaceutical intermediate synthesis or structure-activity relationship (SAR) studies where trace impurities could confound biological assay results.

Analytical Chemistry Quality Control Procurement Specification

Boiling Point Differentiation: 351.0°C for tert-Butyl 2-bromobenzyl(methyl)carbamate Versus 370.3°C for N-Boc-2-bromobenzylamine Analog

tert-Butyl 2-bromobenzyl(methyl)carbamate exhibits a boiling point of 351.0 ± 21.0 °C at 760 mmHg [1], which is approximately 19.3 °C lower than the boiling point of its primary amine analog N-Boc-2-bromobenzylamine (CAS 162356-90-3), measured at 370.3 °C at 760 mmHg . This 19.3 °C difference arises from the presence of the N-methyl group on the target compound, which eliminates hydrogen-bond donor capacity (H-bond donors: 0 for target compound versus 1 for the primary amine analog) and reduces intermolecular association in the liquid phase.

Physical Chemistry Separation Science Process Chemistry

Calculated LogP and Lipophilicity Profile: Consensus LogP 3.26 Enables Predictive Solubility and Membrane Permeability Comparisons

tert-Butyl 2-bromobenzyl(methyl)carbamate has a consensus Log Po/w of 3.26, derived from the average of five computational prediction methods: iLOGP (3.33), XLOGP3 (3.3), WLOGP (3.66), MLOGP (3.32), and SILICOS-IT (2.68) . This consensus value provides a quantitative lipophilicity benchmark for comparing the compound against structural analogs. The N-methyl substitution increases lipophilicity relative to primary N-H carbamates: N-Boc-2-bromobenzylamine (CAS 162356-90-3) has an XLogP3 of 3.1 , approximately 0.2 log units lower. A LogP difference of 0.2 units corresponds to an approximately 1.6-fold difference in octanol-water partition coefficient, which may affect solvent partitioning behavior and membrane permeability in biological assay contexts.

Computational Chemistry Drug Design ADME Prediction

Ortho-Bromine Substitution Confers Synthetic Versatility for Cross-Coupling Chemistry Not Available to Non-Halogenated or Differently Substituted Analogs

The ortho-bromine substituent on the benzyl ring of tert-butyl 2-bromobenzyl(methyl)carbamate provides a reactive aryl halide handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling with arylboronic acids . The ortho-position places the bromine in close proximity to the carbamate-bearing benzylic carbon, which influences both steric accessibility and electronic activation of the C-Br bond for oxidative addition to Pd(0) catalysts. The known reactivity order for Pd-catalyzed cross-coupling is I > OTf > Br >> Cl [1], placing the aryl bromide moiety in a favorable position for selective coupling in the presence of other functional groups. Non-halogenated benzyl carbamates lack this coupling handle entirely, while meta- or para-bromo regioisomers present different steric and electronic environments that alter reaction kinetics and regioselectivity in subsequent transformations.

Cross-Coupling C-C Bond Formation Suzuki-Miyaura Reaction

Validated Research and Industrial Application Scenarios for tert-Butyl 2-bromobenzyl(methyl)carbamate (CAS 954238-61-0)


Medicinal Chemistry: Synthesis of N-Methyl-Containing Bioactive Scaffolds via Orthogonal Boc Protection

The compound serves as a protected N-methyl-2-bromobenzylamine building block for constructing pharmaceutical intermediates where the N-methyl group is required in the final bioactive molecule. The Boc group provides orthogonal protection that can be selectively removed under acidic conditions (TFA or HCl) without affecting the aryl bromide, enabling sequential functionalization. The documented 95% synthetic yield supports cost-effective procurement for multi-step medicinal chemistry campaigns requiring N-methylated benzylic amine motifs.

Cross-Coupling Library Synthesis: Diversification via Suzuki-Miyaura Coupling at the Ortho-Bromine Position

The ortho-bromine substituent enables Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids to generate diverse biaryl-containing carbamates . The ortho-positioning of the bromine relative to the benzylic carbamate creates a specific steric and electronic environment that influences coupling efficiency and regioselectivity compared to meta- or para-substituted analogs. This application is particularly relevant for generating compound libraries in drug discovery programs targeting protein-protein interactions or kinase inhibitor scaffolds.

Process Chemistry: Scalable Boc Protection of Secondary Amines for Route Optimization

The compound's synthesis protocol—Boc2O in THF at room temperature for 16 hours, achieving 95% yield after silica gel chromatography (10% EtOAc in heptanes) —provides a validated, scalable method for N-Boc protection of N-methyl benzylamines. The mild conditions (20°C, no strong base or heating required) minimize side reactions and are amenable to scale-up in process chemistry settings. The protocol serves as a reference point for chemists optimizing similar Boc protection reactions on secondary amine substrates.

Analytical Method Development: Purity Tier Selection Based on Application Criticality

With commercial availability in both 96% and 98% purity grades , users can select the appropriate specification based on application requirements. The 98% grade (with maximum 2% total impurities) is indicated for late-stage pharmaceutical intermediate synthesis where impurity carry-through could affect final API purity profiles, while the 96% grade is suitable for early-stage discovery and route scouting where higher impurity tolerance is acceptable. Batch-specific CoA documentation (NMR, HPLC, GC) supports analytical method validation.

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